molecular formula C16H30N2O2 B11369701 3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

Cat. No.: B11369701
M. Wt: 282.42 g/mol
InChI Key: GFHPWDZDMUQFSJ-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is an organic compound that features a morpholine ring, a cyclohexyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide typically involves the reaction of 3-methylbutanamide with a morpholine derivative and a cyclohexylmethyl group. One common method involves the use of formaldehyde and morpholine in a Mannich condensation reaction. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at 60°C with constant stirring. The product is then precipitated by pouring the reaction mixture into crushed ice and is subsequently filtered and dried .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The morpholine ring and cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: Similar structure with a morpholine ring and a methyl group.

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Contains a morpholine ring and a piperidinone moiety.

Uniqueness

3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

3-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]butanamide

InChI

InChI=1S/C16H30N2O2/c1-14(2)12-15(19)17-13-16(6-4-3-5-7-16)18-8-10-20-11-9-18/h14H,3-13H2,1-2H3,(H,17,19)

InChI Key

GFHPWDZDMUQFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC1(CCCCC1)N2CCOCC2

Origin of Product

United States

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